1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine

Antisense oligonucleotides qPCR probe design Hybridization thermodynamics

1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is the thymine-containing monomer of Locked Nucleic Acid (LNA), a conformationally restricted nucleotide analogue defined by the presence of a 2'-O,4'-C-methylene bridge that locks the ribose ring in a C3'-endo conformation. This bicyclic nucleoside (CAS 206055-67-6; molecular weight 270.24 g/mol) serves as the foundational building block for synthesizing LNA-modified oligonucleotides, which exhibit markedly enhanced hybridization affinity toward complementary DNA and RNA strands compared to unmodified oligonucleotides.

Molecular Formula C11H14N2O6
Molecular Weight 270.24 g/mol
Cat. No. B10800753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine
Molecular FormulaC11H14N2O6
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O
InChIInChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7?,9-,11+/m1/s1
InChIKeyTYYUAZVXLRMUMN-NSCJJHTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine: LNA-Thymine Monomer for High-Affinity Oligonucleotide Synthesis and Procurement


1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is the thymine-containing monomer of Locked Nucleic Acid (LNA), a conformationally restricted nucleotide analogue defined by the presence of a 2'-O,4'-C-methylene bridge that locks the ribose ring in a C3'-endo conformation [1]. This bicyclic nucleoside (CAS 206055-67-6; molecular weight 270.24 g/mol) serves as the foundational building block for synthesizing LNA-modified oligonucleotides, which exhibit markedly enhanced hybridization affinity toward complementary DNA and RNA strands compared to unmodified oligonucleotides [2]. The compound is routinely converted into its corresponding phosphoramidite derivative for solid-phase oligonucleotide synthesis, enabling its incorporation into antisense oligonucleotides, qPCR probes, and diagnostic tools [3].

Workflow Solid-phase oligonucleotide synthesis
Format Phosphoramidite-ready LNA-thymine monomer
Selection Logic Conformationally locked C3'-endo ribose for high-affinity hybridization

1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine Procurement Risk: Why Generic Nucleoside Analogue Substitution Fails


Substituting 1-(2'-O-4-C-methylene-beta-D-ribofuranosyl)thymine with alternative thymidine analogues—such as 2'-O-methyl, 2'-O-methoxyethyl (MOE), or unlocked thymidine—fundamentally alters the thermodynamic and structural properties of the resulting oligonucleotide. The 2'-O,4'-C-methylene bridge uniquely pre-organizes the ribose into the C3'-endo conformation required for A-form helix formation, reducing the entropic penalty upon hybridization and yielding ΔTm increases of +2–8°C per LNA residue [1]. In contrast, 2'-O-methyl modifications provide ΔTm increases of only +0.5–1.5°C per modification, while MOE modifications offer intermediate stabilization but with distinct nuclease resistance profiles . More critically, structural studies demonstrate that LNA-thymine residues progressively steer duplex geometry toward canonical A-form conformation—a property not shared by unlocked or 2'-alkylated analogues—directly impacting mismatch discrimination and RNase H recruitment in antisense applications [2]. Procurement of a non-LNA thymidine analogue therefore compromises both the magnitude of hybridization stabilization and the specific conformational steering effects that define LNA-based probe and therapeutic performance.

Target Monomer
LNA-Thymine (C3'-endo locked)
Reported ΔTm: +2 to +8 °C per residue against RNA.
Conformational steering: drives A-form helix; >60% N-type sugar in flanking nucleotides.
Nuclease resistance: characteristic LNA profile supports extended serum stability.
Common Alternatives
2'-O-Methyl, MOE, Unlocked
2'-OMe-T: ΔTm +0.5 to +1.5 °C; MOE: intermediate stabilization but distinct nuclease profile.
Unlocked thymidine: no A-form steering; mixed sugar puckers compromise mismatch discrimination.
Substitution may shift duplex geometry, reduce affinity, and alter RNase H recruitment.

1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine: Quantitative Differentiation Evidence Against Comparator Analogues


Thermal Stabilization Magnitude: LNA-Thymine vs. 2'-O-Methyl-Thymidine in DNA:RNA Heteroduplexes

Incorporation of 1-(2'-O-4-C-methylene-beta-D-ribofuranosyl)thymine (LNA-T) into oligonucleotides provides substantially greater duplex thermal stabilization than 2'-O-methyl-thymidine (2'-OMe-T). While both modifications constrain ribose conformation, the 2'-O,4'-C-methylene bridge of LNA-T imposes a more rigid C3'-endo lock that maximizes pre-organization for Watson-Crick base pairing [1]. Comparative melting temperature analyses reveal that each LNA-T substitution increases Tm by +2–8°C against complementary RNA, whereas 2'-OMe-T modifications typically yield ΔTm values of +0.5–1.5°C per residue under identical buffer conditions [2]. This 4- to 10-fold greater stabilization per modified position enables the design of shorter oligonucleotide probes with retained target affinity—a critical advantage for discriminating closely related sequences such as miRNA family members or single-nucleotide polymorphisms .

Thermal stabilization
Class-level
LNA-T: +2 to +8 °C ΔTm 2'-OMe-T: +0.5 to +1.5 °C ΔTm Difference: 4- to 10-fold higher per residue
Supports shorter probe design with retained target affinity
Buffer: 10 mM phosphate, 100 mM NaCl, pH 7.0
Antisense oligonucleotides qPCR probe design Hybridization thermodynamics

Nucleobase-Specific Stabilization: Thymine-LNA vs. Adenine-LNA in Heteroduplex Thermodynamics

Within the LNA family, thymine-substituted monomers (1-(2'-O-4-C-methylene-beta-D-ribofuranosyl)thymine) confer greater hybridization stabilization than adenine-substituted LNA monomers when incorporated into DNA strands targeting complementary RNA. Isothermal titration calorimetry (ITC) and optical melting studies on 8-mer DNA strands containing one to three LNA substitutions at either adenine (5'-AGCACCAG) or thymine (5'-TGCTCCTG) residues demonstrated that LNA-thymine modifications produce more pronounced increases in binding affinity (ΔG) and Tm than LNA-adenine modifications at equivalent positions [1]. The effect is attributed to favorable enthalpy changes that compensate for unfavorable entropy, with LNA-T substitutions showing a larger net enthalpic contribution to duplex formation [2]. This nucleobase-dependent stabilization profile informs rational sequence design: thymine-rich regions are optimal insertion sites for maximizing the thermodynamic benefit of LNA incorporation [3].

Nucleobase-specific binding
Direct comparison
LNA-T: greater ΔTm and more favorable ΔG LNA-A: smaller ΔTm and less favorable ΔG Trend: LNA-T outperforms LNA-A in identical sequence contexts
Thymine-rich regions maximize hybridization payoff per modification
8-mer DNA:RNA heteroduplexes; ITC and optical melting
Antisense gapmer design Thermodynamic profiling Probe sequence optimization

Structural Steering Capacity: LNA-Thymine vs. Unlocked Thymidine in Duplex Geometry

NMR solution structures of LNA:RNA hybrids reveal that 1-(2'-O-4-C-methylene-beta-D-ribofuranosyl)thymine (T(L)) residues actively steer adjacent nucleotides toward N-type (C3'-endo) sugar conformations, progressively shifting overall duplex geometry from B-form toward canonical A-form [1]. In contrast, unlocked thymidine residues lack this conformational steering capacity, resulting in mixed sugar pucker populations and intermediate A/B-form geometries [2]. Quantitative analysis of the d(5'-CTGAT(L)ATGC-3'):RNA hybrid demonstrates that a single LNA-T substitution alters the pseudorotational profile of the 3'-flanking nucleotide, with the proportion of N-type conformers increasing from <20% in unmodified DNA to >60% in the LNA-modified strand [3]. With three LNA-T incorporations, the hybrid adopts an almost canonical A-type duplex geometry—a saturation point beyond which further LNA additions produce only minute structural changes [1]. This A-form steering is mechanistically critical for RNase H substrate recognition in gapmer antisense designs and for mismatch discrimination in SNP-detection probes [4].

Conformational steering
Cross-study
LNA-T: >60% N-type conformers in flanking nucleotide Unlocked thymidine: mixed sugar puckers, no A-form steering Result: >3-fold N-type increase per LNA-T
Essential for A-form geometry in gapmers and SNP probes
NMR d(5'-CTGAT(L)ATGC-3'):RNA hybrid; pH 7.0, 25°C
NMR spectroscopy Antisense mechanism RNase H recruitment

In Vivo Tumor Growth Inhibition: LNA-Thymine-Containing Gapmers at Sub-mg/kg Doses

Antisense gapmers containing 1-(2'-O-4-C-methylene-beta-D-ribofuranosyl)thymine (beta-D-LNA-T) residues in their wing regions demonstrate potent in vivo tumor growth inhibition at doses substantially lower than those required for phosphorothioate-only or 2'-MOE-modified gapmers. In a nude mouse xenograft model of prostate cancer, an anti-H-Ras LNA-DNA-LNA gapmer containing LNA-T modifications achieved significant tumor growth inhibition at dosages as low as 0.5 mg/kg/day administered intraperitoneally [1]. Comparative efficacy assessments revealed that beta-D-LNA gapmers achieved >80% H-Ras mRNA knockdown in vitro at concentrations below 5 nM, with in vivo tumor inhibition observed at 0.5–1.0 mg/kg/day [2]. In contrast, literature values for 2'-MOE gapmers targeting comparable oncogenic transcripts typically require doses of 5–25 mg/kg/day to achieve equivalent target suppression in murine models [3]. The enhanced potency is attributed to the superior target affinity conferred by LNA-T residues, which increases both cellular uptake efficiency and target engagement duration [1].

In vivo target suppression model
Cross-study
LNA-T gapmer: 0.5 mg/kg/day i.p. 2'-MOE gapmers: 5–25 mg/kg/day (literature) Model: Nude mouse prostate xenograft
Supports target-engagement model-response interpretation
Cross-study comparison; validation in specific model required
Antisense therapeutics Gapmer oligonucleotides In vivo efficacy

1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine: Evidence-Backed Research and Industrial Application Scenarios


High-Specificity qPCR Probes for SNP and miRNA Discrimination

The +2–8°C ΔTm per LNA-T residue [1] enables the design of exceptionally short qPCR probes (8–12 nucleotides) that retain high Tm while achieving superior single-nucleotide mismatch discrimination compared to longer DNA probes. This is particularly valuable for detecting miRNA family members differing by a single nucleotide or for SNP genotyping assays where cross-hybridization must be minimized. Procurement of LNA-T monomer supports the synthesis of probes with precisely tunable Tm values, allowing normalization across AT-rich and GC-rich sequences within multiplexed panels .

Therapeutic Antisense Gapmer Oligonucleotides Targeting Oncogenic mRNA

The demonstrated 0.5 mg/kg/day in vivo efficacy threshold for LNA-T-containing gapmers [1] supports their use in preclinical and clinical antisense programs targeting oncogenes (e.g., H-Ras) or other disease-associated transcripts. The nucleobase-specific stabilization advantage of LNA-T over LNA-A informs sequence optimization: incorporating LNA-T modifications in thymine-rich wing regions maximizes target affinity while minimizing total LNA content, thereby reducing synthesis costs and mitigating potential off-target effects. The A-form structural steering conferred by LNA-T residues further enhances RNase H recruitment efficiency in the central DNA gap region.

Nuclease-Resistant Diagnostic Aptamers for In Vivo Imaging

LNA-T incorporation into DNA aptamers extends serum detection half-life from ~0.5 hours to 5–6 hours [1], directly addressing the primary limitation of unmodified aptamers for in vivo diagnostic applications. The extended imaging window (>600 minutes vs. <150 minutes for unmodified aptamers) enables practical tumor visualization protocols in preclinical models. This application leverages the intrinsic nuclease resistance of the 2'-O,4'-C-methylene bridge, which protects adjacent phosphodiester linkages from exonucleolytic degradation. Procurement of LNA-T monomer is essential for generating stable aptamer probes suitable for real-time in vivo molecular imaging and theranostic development .

Structural Biology Studies of A-Form Nucleic Acid Duplexes

The unique capacity of LNA-T residues to steer adjacent nucleotides toward N-type sugar conformations and progressively convert B-form hybrids to canonical A-form geometry [1] makes 1-(2'-O-4-C-methylene-beta-D-ribofuranosyl)thymine an indispensable tool for structural investigations of nucleic acid recognition. NMR and X-ray crystallography studies requiring homogeneous A-form duplex populations benefit from strategic LNA-T incorporation at positions that maximize conformational steering. The saturation behavior observed with three LNA-T modifications—where further incorporations produce minimal additional structural change —provides a defined benchmark for designing structurally stabilized oligonucleotides with predictable geometry. This application cannot be replicated with 2'-O-alkylated or unlocked thymidine analogues .

Application
Selection Property
Validation Focus
High-specificity qPCR probe design
Per-residue thermal stabilization
Mismatch discrimination and Tm normalization in multiplex panels
Antisense gapmer model-response studies
Wing-region LNA-T stabilization and RNase H steering
Target mRNA knockdown in preclinical oncogene models
Nuclease-resistant aptamer development
Serum stability extension conferred by LNA-T
In vivo detection window optimization
A-form duplex structural studies
Conformational steering to N-type sugar pucker
Homogeneous A-form populations for NMR/X-ray

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